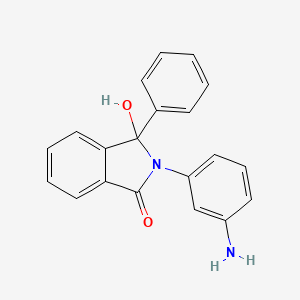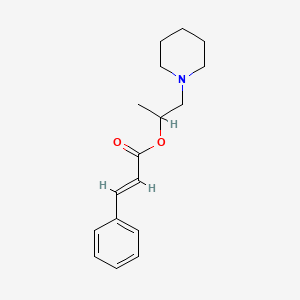
1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic six-membered ring containing nitrogen as a hetero atom This compound is characterized by the presence of a piperidine ring, a propan-2-yl group, and a phenylprop-2-enoate moiety
Preparation Methods
The synthesis of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propan-2-yl bromide to form 1-(piperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with (2E)-3-phenylprop-2-enoic acid in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylprop-2-enoate moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylprop-2-enoate moiety are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)-2-(propan-2-yl)ethanone: This compound has a similar piperidine ring but lacks the phenylprop-2-enoate moiety, resulting in different chemical and biological properties.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound contains a piperidine ring and a benzimidazole moiety, making it structurally related but functionally distinct.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
1049977-88-9 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H23NO2/c1-15(14-18-12-6-3-7-13-18)20-17(19)11-10-16-8-4-2-5-9-16/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3/b11-10+ |
InChI Key |
CWYIKQNGWIEZGZ-ZHACJKMWSA-N |
Isomeric SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


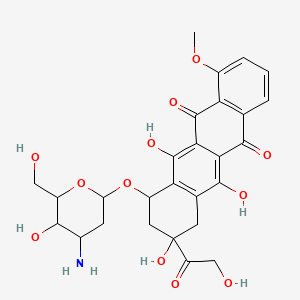
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
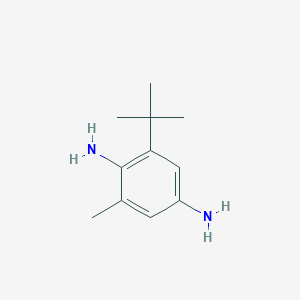
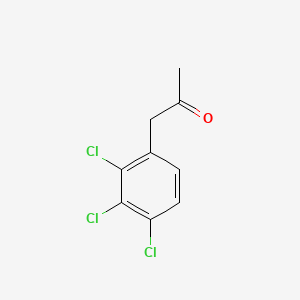

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
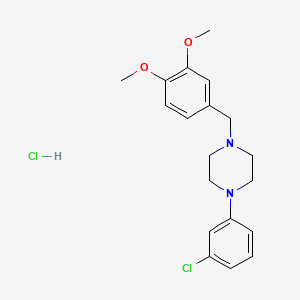
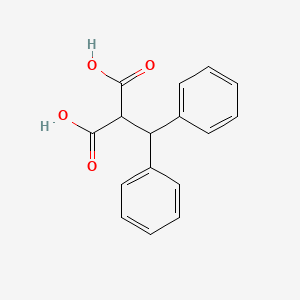

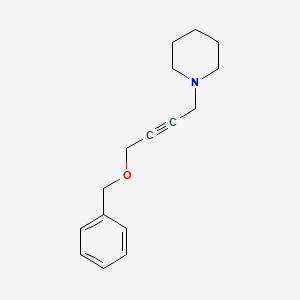
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
